1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate
Description
Properties
Molecular Formula |
C4H7N3O3 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone;hydrate |
InChI |
InChI=1S/C4H5N3O2.H2O/c1-2(8)3-4(5)7-9-6-3;/h1H3,(H2,5,7);1H2 |
InChI Key |
SNMNSTCQQPRPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NON=C1N.O |
Origin of Product |
United States |
Preparation Methods
Condensation of Amidoximes with Acetylating Agents
One of the primary methods involves the condensation of a suitable amidoxime precursor with an acetylating agent to form the 1,2,5-oxadiazole ring bearing the acetyl substituent.
- Step 1: Synthesis of amidoxime intermediate from nitrile precursors by reaction with hydroxylamine.
- Step 2: Cyclodehydration or condensation of the amidoxime with acetyl chloride or acetic anhydride under controlled temperature conditions to form the oxadiazole ring with the ethanone substituent.
- Step 3: Introduction or retention of the amino group at the 4-position during or after ring formation.
This method is supported by general oxadiazole synthesis protocols and is inferred for this compound due to structural similarity with known derivatives.
Oxidative Cyclization Methods
An alternative approach uses oxidative cyclization of di-substituted precursors such as bis-amino oxadiazoles with oxidizing agents like hydrogen peroxide in acidic media.
- For example, partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with 35% hydrogen peroxide in concentrated sulfuric acid has been demonstrated for related compounds.
- This method can be adapted to prepare mono-substituted oxadiazoles by controlling stoichiometry and reaction conditions.
Experimental Data and Conditions
| Method | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Amidoxime condensation | Amidoxime + acetyl chloride/acetic anhydride, reflux in ethanol or acetic acid | Moderate to high yield; requires purification |
| Oxidative cyclization | Bis-amino oxadiazole + 35% H2O2 in concentrated H2SO4, <10 °C | Controlled oxidation; sensitive to temperature |
| Titanium tetra-propylate catalysis | Hydrazine derivatives + esters, Ti(OPr)4 catalyst, mild heating | High selectivity; patented method |
Characterization and Purification
- The hydrate form is usually obtained by crystallization from aqueous or mixed solvents.
- Purification is performed by recrystallization or column chromatography.
- Characterization involves:
- NMR Spectroscopy: Confirming the presence of amino and acetyl groups.
- Mass Spectrometry: Molecular ion peak consistent with C4H7N3O3.
- Infrared Spectroscopy: Characteristic oxadiazole ring vibrations and NH2 stretching.
- Elemental Analysis: Consistent with hydrate molecular formula.
Summary Table of Preparation Routes
| Preparation Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Amidoxime Condensation | Amidoxime + acetylating agent | Straightforward, well-established | Requires precursor synthesis |
| Oxidative Cyclization | Oxidation with H2O2/H2SO4 | Mild conditions, selective | Sensitive to reaction conditions |
| Titanium Tetra-propylate Catalysis | Catalytic cyclization | High yield, efficient | Requires catalyst handling |
Chemical Reactions Analysis
Electrophilic Substitution
-
Acylation : Reaction with acetyl chloride to form N-acetyl derivatives.
-
Diazotization : Formation of diazonium salts under acidic conditions (e.g., NaNO₂/HCl), though instability may necessitate in situ use .
Ring-Opening Reactions
Under strong reducing conditions (e.g., H₂/Pd-C), the oxadiazole ring may undergo hydrogenolysis to yield open-chain amides or nitriles. This is observed in related 1,2,5-oxadiazole derivatives .
Nucleophilic Addition
The ketone can react with nucleophiles such as:
-
Hydrazines : Formation of hydrazones (e.g., with hydrazine hydrate: R₂C=NNH₂) .
-
Grignard Reagents : Addition to form secondary alcohols (e.g., RMgX → R₂C-OH) .
Condensation Reactions
The acetyl group may undergo condensation with:
-
Amines : Formation of Schiff bases (R₂C=N-R') under dehydrating conditions.
-
Thiosemicarbazides : Synthesis of thiosemicarbazones, as seen in similar heterocyclic ketones .
Suzuki-Miyaura Coupling
The oxadiazole ring’s aromatic system may allow palladium-catalyzed cross-coupling with boronic acids. For example, coupling at the 3-position could introduce aryl or alkyl groups .
Heterocycle Formation
The amino and acetyl groups can act as precursors for fused heterocycles:
-
Triazole Formation : Reaction with azides (Huisgen cycloaddition) to form 1,2,3-triazoles .
-
Pyrimidine Derivatives : Condensation with urea or thiourea to yield pyrimidine rings, as demonstrated in related oxadiazole-acetyl systems .
Comparative Reactivity with Analogues
The compound’s behavior aligns with structurally similar molecules:
-
1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone (CID 206085): Exhibits analogous ketone reactivity but differs in ring substitution patterns .
-
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides : Highlight the role of amino-ketone motifs in kinase inhibitor synthesis .
Intermediate in Medicinal Chemistry
The compound’s dual functionality makes it a candidate for:
-
Kinase Inhibitors : As seen in PKB inhibitors where acetyl-oxadiazole derivatives modulate selectivity .
-
Anticancer Agents : Analogous triazole and oxadiazole derivatives show tumor growth inhibition .
Material Science
Potential use in:
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Oxadiazole Core
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone
- Structure: Differs by substitution of the amino group with a methyl group at position 3.
- Properties: The methyl group increases hydrophobicity compared to the amino-substituted analog. Safety data indicate moderate toxicity, with precautions required for inhalation exposure .
- Applications: Used as a building block in organic synthesis, but its bioactivity is less explored than amino-substituted derivatives.
Thiocyanic Acid, [1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl Ester (TA)
- Structure: Integrates the 4-amino-1,2,5-oxadiazol-3-yl group into a triazole-thiocyanate hybrid.
- Such hybrid structures are often explored for antimicrobial or anticancer activity .
- Applications : Likely investigated for targeted bioactivity due to the dual heterocyclic system.
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
- Structure: Combines the 4-amino-oxadiazole unit with a chlorinated imidazopyridine system.
- Properties : The extended aromatic system enhances molecular weight (≈350–400 g/mol) and may improve binding affinity to biological targets. Chlorine and hydroxyl groups contribute to solubility and reactivity .
- Applications: Potential use in drug discovery for tuberculosis or other infectious diseases, given the prevalence of imidazopyridines in antitubercular research .
Functional Group Comparisons
Table 1: Key Properties of Selected Oxadiazole Derivatives
Biological Activity
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The oxadiazole ring is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development.
The compound has the molecular formula C₄H₆N₄O₂ and a CAS number of 447409-41-8. Its structure includes an oxadiazole moiety that is essential for its biological activity.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that compounds containing the oxadiazole ring can induce apoptosis in cancer cells. For instance, derivatives have been reported to exhibit IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, indicating potent anticancer effects .
- Antimicrobial Properties : Oxadiazole derivatives have also been studied for their antimicrobial properties. They demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate can be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to activate mitochondrial pathways leading to programmed cell death in cancer cells. This is often accompanied by an increase in reactive oxygen species (ROS), which further promotes apoptosis .
- Cell Cycle Arrest : Studies indicate that oxadiazole derivatives can cause cell cycle arrest at various phases, thereby inhibiting cell proliferation .
- Inhibition of Key Enzymes : Some oxadiazole derivatives function as inhibitors of critical enzymes involved in tumor progression and microbial growth, enhancing their therapeutic potential .
Table 1: Biological Activities of Selected Oxadiazole Derivatives
| Compound | Activity Type | IC50 (μM) | Cell Line/Pathogen |
|---|---|---|---|
| Compound 10c | Anticancer | 5.55 | HCT-116 |
| Compound 5a | Anticancer | 35.58 | HepG-2 |
| Compound X | Antimicrobial | <10 | E. coli |
| Compound Y | Antimicrobial | <15 | S. aureus |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of various oxadiazole derivatives, it was found that compound 10c exhibited significant cytotoxicity against multiple cancer cell lines including HCT-116 and MCF-7, outperforming standard chemotherapy agents such as doxorubicin . The study utilized molecular docking techniques to predict interactions between the compounds and target proteins involved in cancer cell survival.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of oxadiazole derivatives revealed that certain compounds demonstrated strong inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial potency.
Q & A
Q. What synthetic methodologies are employed to prepare 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate?
The compound is synthesized via refluxing precursors in ethanol with catalysts like anhydrous potassium carbonate. For example, analogous oxadiazole derivatives are prepared by reacting hydroxyacetophenone derivatives with chlorinated reagents under controlled reflux (6 hours, ethanol solvent), followed by precipitation in cold water, filtration, and recrystallization. Reaction completion is monitored via TLC or color changes .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Thin-layer chromatography (TLC) for reaction monitoring.
- Recrystallization (ethanol) for purification.
- LC-MS for mass confirmation and purity assessment.
- UV-Vis spectroscopy (λmax ~255 nm) for electronic transition analysis.
Structural elucidation may also involve NMR and X-ray crystallography for hydrate stability studies .
Q. How is the hydrate form stabilized during synthesis?
Hydrate formation is influenced by solvent polarity and crystallization conditions. Ethanol-water mixtures promote hydrate stabilization via hydrogen bonding between the oxadiazole amino group and water molecules. Similar hydrates (e.g., 2-(4-fluorophenyl)triazolyl ethanone hemihydrate) exhibit crystallographic confirmation of water incorporation in the lattice .
Advanced Research Questions
Q. What computational approaches predict the pharmacological activity of this compound?
Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to target proteins like SARS-CoV-2 main protease. The oxadiazole moiety’s electron-rich structure facilitates interactions with catalytic residues. Pharmacokinetic properties (e.g., LogP, solubility) are modeled using density functional theory (DFT) .
Q. How does the compound decompose under thermal stress?
DFT-based studies on analogous nitro-oxadiazoles (e.g., ANFF-1) reveal decomposition mechanisms:
Q. What structure-activity relationships (SAR) guide its optimization?
- Electron-withdrawing groups (e.g., -NO2) on the oxadiazole ring enhance stability but reduce bioavailability.
- Amino groups improve solubility and hydrogen-bonding capacity, critical for target engagement.
- Hydrate formation impacts crystallinity and dissolution rates, as shown in kinase inhibitor analogs like GSK690693 .
Q. How are crystallographic data used to resolve conflicting characterization results?
X-ray diffraction resolves ambiguities in hydrate vs. anhydrous forms. For example, hemihydrate structures (e.g., 2-(4-fluorophenyl)triazolyl ethanone) confirm water occupancy via O–H···N hydrogen bonds. Discrepancies between NMR and LC-MS data (e.g., unexpected adducts) are clarified by crystallography .
Methodological Tables
Table 1. Key Synthetic and Analytical Parameters
| Parameter | Details | Reference |
|---|---|---|
| Reflux time | 6 hours (ethanol, K2CO3) | |
| Purification | Recrystallization (ethanol) | |
| LC-MS | m/z confirmation of [M+H]<sup>+</sup> | |
| Thermal stability | TGA/DSC (decomposition onset ~200°C) |
Table 2. Computational Modeling Inputs
| Parameter | Value | Application |
|---|---|---|
| DFT functional | B3LYP/6-31G(d) | Decomposition kinetics |
| Docking software | AutoDock Vina | Protein-ligand binding |
| Solvent model | PBS (implicit) | Solubility prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
